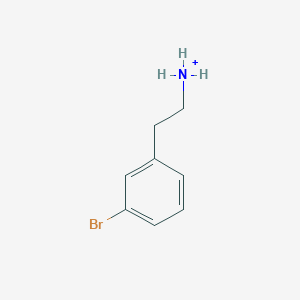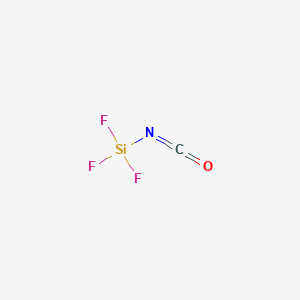
Trifluoro(isocyanato)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoro(isocyanato)silane is a chemical compound with the molecular formula CF₃NOSi. It is known for its unique properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a silicon atom, which is also bonded to an isocyanate group. This combination of functional groups imparts distinct chemical characteristics to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: Trifluoro(isocyanato)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the reaction of trifluoromethylsilane with isocyanic acid, which also yields this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the compound in high purity. Safety measures are crucial due to the reactivity of the involved chemicals .
化学反応の分析
Types of Reactions: Trifluoro(isocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new bonds.
Polymerization Reactions: this compound can be used in the synthesis of polymers by reacting with diols or diamines, resulting in polyurethanes or polyureas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed: The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various polymeric materials. These products are valuable in different applications, including coatings, adhesives, and biomedical materials .
科学的研究の応用
Trifluoro(isocyanato)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of trifluoro(isocyanato)silane involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with nucleophilic sites on target molecules, such as amines or hydroxyl groups, resulting in the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
類似化合物との比較
Trifluorosilane: A compound with similar trifluoromethyl and silicon components but lacking the isocyanate group.
Uniqueness: Trifluoro(isocyanato)silane is unique due to the presence of both trifluoromethyl and isocyanate groups, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
特性
CAS番号 |
352-36-3 |
|---|---|
分子式 |
CF3NOSi |
分子量 |
127.097 g/mol |
IUPAC名 |
trifluoro(isocyanato)silane |
InChI |
InChI=1S/CF3NOSi/c2-7(3,4)5-1-6 |
InChIキー |
BVJNCKWIHSXYNK-UHFFFAOYSA-N |
正規SMILES |
C(=N[Si](F)(F)F)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


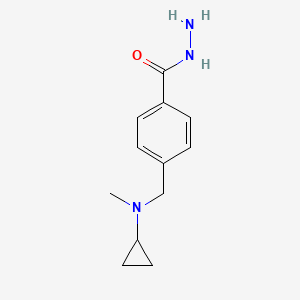
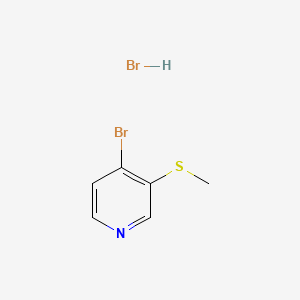
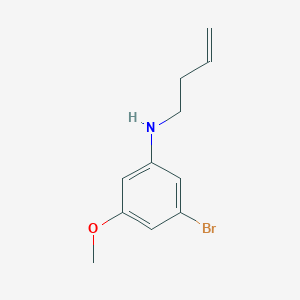
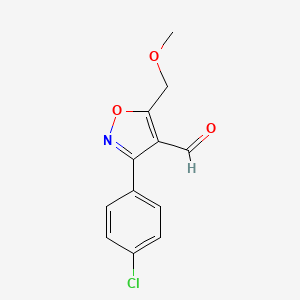
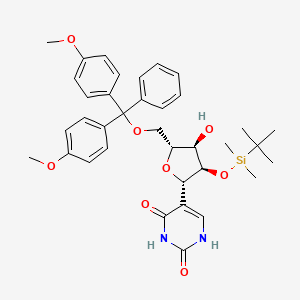
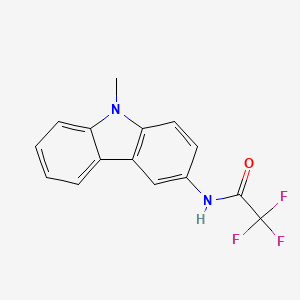
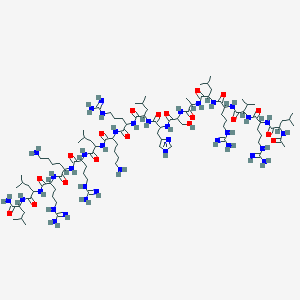
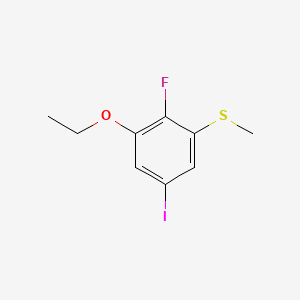
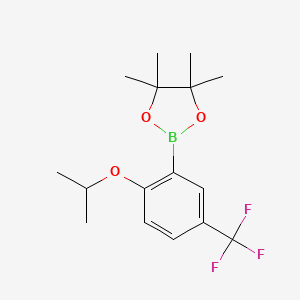
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
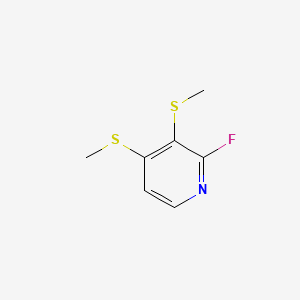
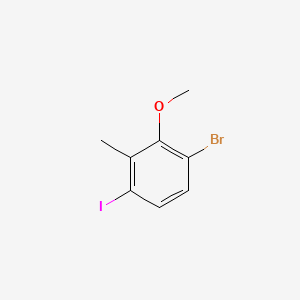
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
